![molecular formula C11H20N2O2 B10967490 N-[3-(morpholin-4-yl)propyl]cyclopropanecarboxamide](/img/structure/B10967490.png)
N-[3-(morpholin-4-yl)propyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(morpholin-4-yl)propyl]cyclopropanecarboxamide is a chemical compound known for its unique structure, which includes a morpholine ring and a cyclopropane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(morpholin-4-yl)propyl]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 3-(morpholin-4-yl)propylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[3-(morpholin-4-yl)propyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanecarboxylic acid derivatives, while reduction may produce cyclopropylamines. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
N-[3-(morpholin-4-yl)propyl]cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity and other pharmacological effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[3-(morpholin-4-yl)propyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, contributing to its anti-tubercular activity .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(morpholin-4-yl)propyl]cyclopentanamine
- N-[3-(morpholin-4-yl)propyl]cyclohexanamine
- 4-cyclohexanecarbonyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrrole-2-carboxamide
Uniqueness
N-[3-(morpholin-4-yl)propyl]cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties. The rigidity and strain of the cyclopropane ring can influence the compound’s reactivity and interactions with biological targets, setting it apart from similar compounds with different ring structures .
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C11H20N2O2/c14-11(10-2-3-10)12-4-1-5-13-6-8-15-9-7-13/h10H,1-9H2,(H,12,14) |
InChI Key |
APUSOMWJFBWGBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-acetyl-N-{4-ethyl-5-methyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}piperidine-4-carboxamide](/img/structure/B10967408.png)
![{[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}(oxo)acetic acid](/img/structure/B10967421.png)
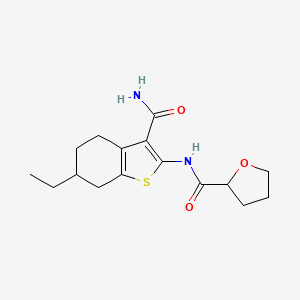
![3-(4-chlorophenyl)-4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B10967430.png)
![2-(1-Adamantyl)-5-[1-(4-chloro-5-methyl-1H-pyrazol-1-YL)ethyl]-1,3,4-oxadiazole](/img/structure/B10967436.png)
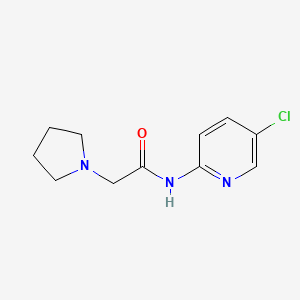
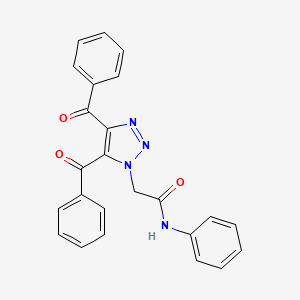
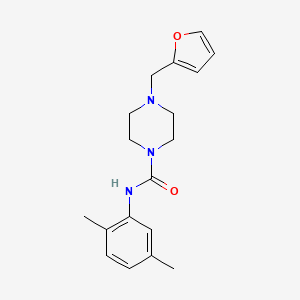
![2-(9-Ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B10967456.png)
![N-cyclopentyl-2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10967471.png)

![methyl 6-tert-butyl-2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10967484.png)
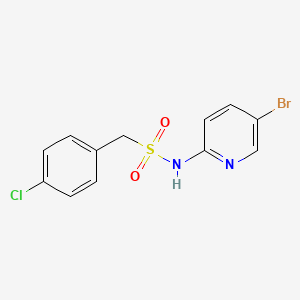
![2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2,4,6-trifluorophenyl)acetamide](/img/structure/B10967496.png)
